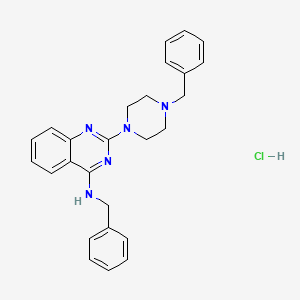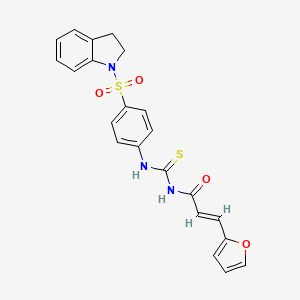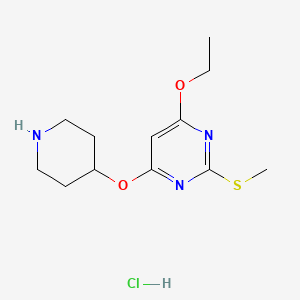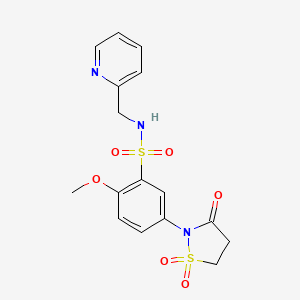![molecular formula C11H13N3O3 B2714958 (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine CAS No. 329695-69-4](/img/structure/B2714958.png)
(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine, also known as NPHNO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPHNO is a nitric oxide (NO) donor, which means that it releases NO when metabolized in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Scientific Research Applications
Electrochemical Behavior and Applications
The study on the electrochemical behavior of unsymmetrical dihydropyridines, which share structural similarities with the nitrophenyl and hydroxylamine groups, highlights their potential in electrochemical applications. These compounds exhibit unique electrochemical reductions and oxidations, leading to various cyclic compounds depending on the medium's acidity or basicity. Such behavior suggests possible applications in developing novel electrochemical sensors or organic synthesis methodologies through electrochemically induced transformations (David et al., 1995).
Synthesis of Pyrrolidine N-oxides
Research on the synthesis of pyrrolidine N-oxides via the reverse-Cope elimination presents a method for creating pyrrolidine derivatives, which could be related to the pyrrolidin-1-yl group in the compound of interest. The efficient synthesis of these N-oxides hints at potential applications in creating novel pharmaceuticals or agrochemicals, where pyrrolidine structures are often key components for biological activity (Hanrahan & Knight, 1998).
Nitric Oxide Synthase Inhibition
The inhibition of neuronal nitric oxide synthase (NOS) to prevent MPTP-induced parkinsonism in baboons demonstrates the therapeutic potential of compounds affecting nitric oxide (NO) pathways. Although the direct relation to "(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine" is not established, the involvement of nitro and hydroxylamine groups in NO modulation suggests possible research applications in neuroprotection or understanding NO's role in neurological disorders (Hantraye et al., 1996).
Antioxidant Properties of Nitroxides
Studies on the stability and antioxidant properties of nitroxides provide insights into the potential applications of nitro and hydroxylamine derivatives as radioprotectants or in oxidative stress-related disease treatment. The behavior of nitroxides and their hydroxylamine counterparts in reacting with radicals suggests a promising area of research for compounds with similar functional groups, focusing on mitigating oxidative damage in biological systems (Samuni et al., 2002).
properties
IUPAC Name |
(NE)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAFCQXXESLFJC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)
![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)


![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)